molecular formula C11H7N5O B8762191 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine

2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine

Cat. No.: B8762191
M. Wt: 225.21 g/mol
InChI Key: WSDOYWWTWCBNDK-UHFFFAOYSA-N
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Description

2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine is a heterocyclic compound that features a unique combination of pyrazine, pyridine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrazin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
  • 5-(Pyrazin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
  • 5-(Pyrazin-2-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Uniqueness

2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine stands out due to its specific arrangement of pyrazine and pyridine rings, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7N5O

Molecular Weight

225.21 g/mol

IUPAC Name

5-pyrazin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H7N5O/c1-2-8(6-12-3-1)10-15-11(17-16-10)9-7-13-4-5-14-9/h1-7H

InChI Key

WSDOYWWTWCBNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=NC=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The titled compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and pyrazine-2-carboxylic acid (Aldrich). 1H NMR (300 MHz, CD3OD) δ 7.66 (ddd, J=8.0, 4.9, 1.0 Hz, 1 H), 8.60 (dt, J=8.0, 1.9 Hz, 1 H), 8.77 (dd, J=5.0, 1.8 Hz, 1 H), 8.86-8.89 (m, 1 H), 8.89-8.91 (m, 1 H), 9.34 (dd, J=2.4, 0.8 Hz, 1H), 9.56 (d, J=1.6 Hz, 1 H) ppm; MS (DCI/NH3) m/z 226 (M+H)+.
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